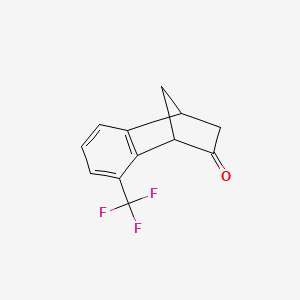![molecular formula C16H9NO4S B14402664 1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- CAS No. 89478-05-7](/img/structure/B14402664.png)
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- is a chemical compound that belongs to the class of naphthoquinones It is characterized by the presence of a naphthalenedione core substituted with a 4-nitrophenylthio group
Vorbereitungsmethoden
The synthesis of 1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- typically involves the reaction of 1,4-naphthoquinone with 4-nitrothiophenol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the quinone by the thiophenol group. The reaction is typically conducted in an organic solvent such as ethanol or methanol at elevated temperatures to ensure complete conversion.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods may include continuous flow processes and the use of more efficient catalysts to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction of the nitro group to an amino group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenylthio group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas or sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its ability to undergo redox reactions and interact with cellular components makes it a candidate for drug development.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals. Its stability and reactivity make it suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- involves its ability to undergo redox reactions and interact with biological macromolecules. The compound can generate reactive oxygen species (ROS) through redox cycling, which can lead to oxidative stress and damage to cellular components. Additionally, the nitrophenylthio group can interact with proteins and enzymes, potentially inhibiting their activity and affecting cellular processes.
Vergleich Mit ähnlichen Verbindungen
1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- can be compared with other naphthoquinone derivatives such as:
1,4-Naphthoquinone: The parent compound, which lacks the nitrophenylthio group. It is less reactive and has different biological activities.
2-Methoxy-1,4-naphthoquinone: A derivative with a methoxy group instead of the nitrophenylthio group. It has different chemical properties and applications.
2-Hydroxy-1,4-naphthoquinone: Another derivative with a hydroxy group. It is more hydrophilic and has different reactivity and biological activities.
The uniqueness of 1,4-Naphthalenedione, 2-[(4-nitrophenyl)thio]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other naphthoquinone derivatives.
Eigenschaften
CAS-Nummer |
89478-05-7 |
|---|---|
Molekularformel |
C16H9NO4S |
Molekulargewicht |
311.3 g/mol |
IUPAC-Name |
2-(4-nitrophenyl)sulfanylnaphthalene-1,4-dione |
InChI |
InChI=1S/C16H9NO4S/c18-14-9-15(16(19)13-4-2-1-3-12(13)14)22-11-7-5-10(6-8-11)17(20)21/h1-9H |
InChI-Schlüssel |
PUFZUEOXGSGSNR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C=C(C2=O)SC3=CC=C(C=C3)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



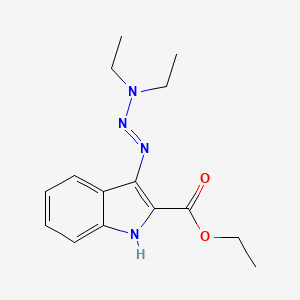
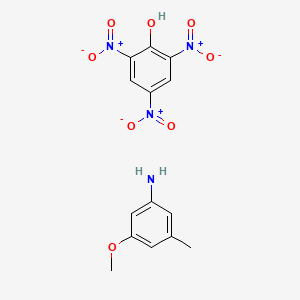
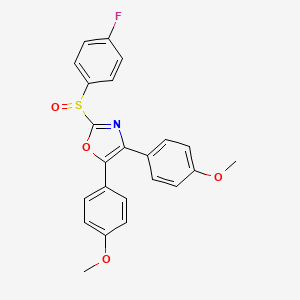
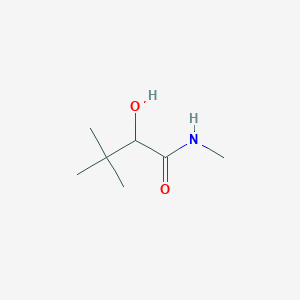
![N-{2-Oxo-2-[(trimethylstannyl)oxy]ethyl}acetamide](/img/structure/B14402603.png)
![Methyl 2-methylazuleno[1,2-B]thiophene-4-carboxylate](/img/structure/B14402609.png)
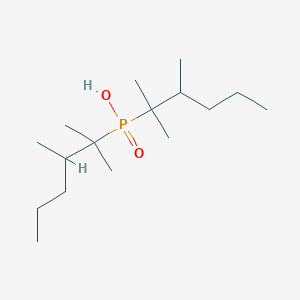
![2-Methyl-2-({4-[(propan-2-yl)sulfanyl]phenyl}methyl)-1,3-dioxolane](/img/structure/B14402623.png)
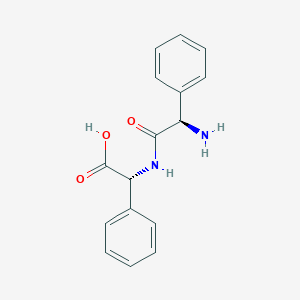
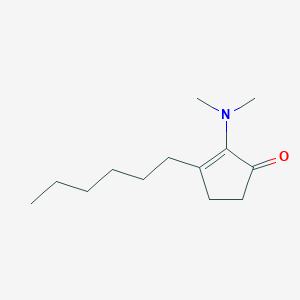
![9-[(Propan-2-yl)oxy]-9H-fluorene](/img/structure/B14402639.png)

